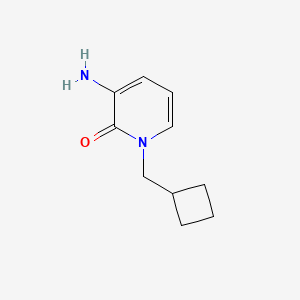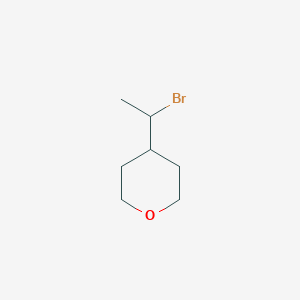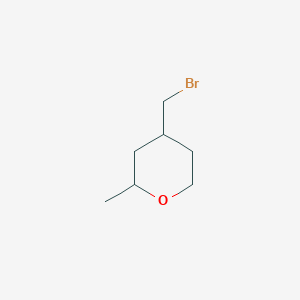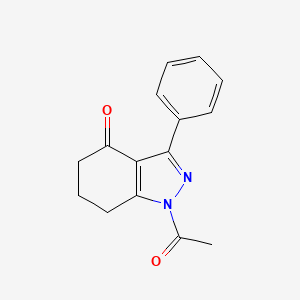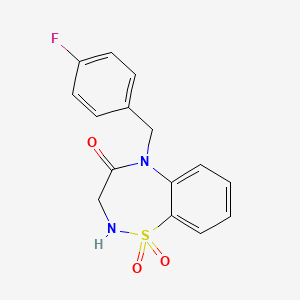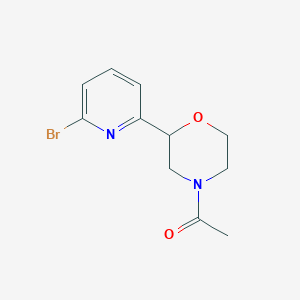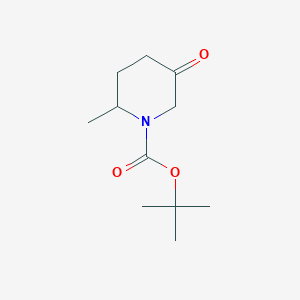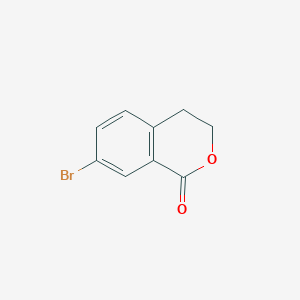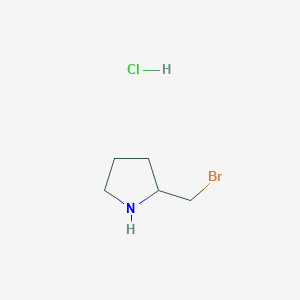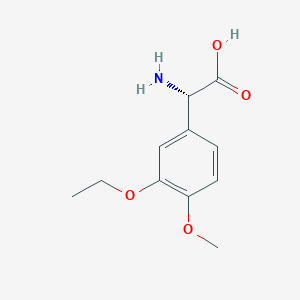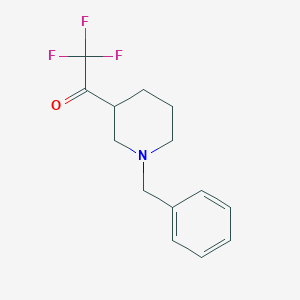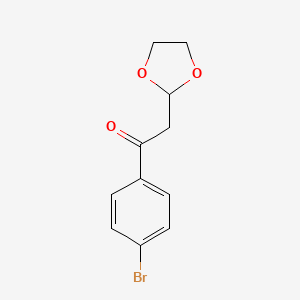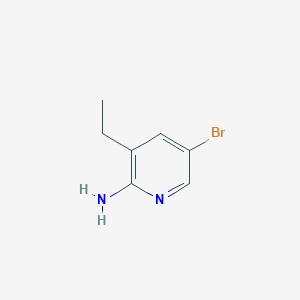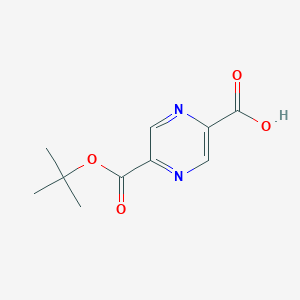
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid
Vue d'ensemble
Description
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is a nitrogen-containing organic compound . It has a CAS Number of 1192152-97-8 and a molecular weight of 224.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(tert-butoxycarbonyl)pyrazine-2-carboxylic acid . The InChI code is 1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 224.22 .Applications De Recherche Scientifique
Biological and Pharmacological Properties
Pyrazine derivatives are well-known for their extensive pharmacological effects. These include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral properties. The wide spectrum of biological activities has sparked interest in further studies to rationalize these activities, aiming to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Synthesis and Control Strategies
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid, as a pyrazine derivative, can be synthesized using various methods. The generation of pyrazines through the Maillard reaction (MR) is a significant method, particularly in food processing. Strategies to control the generation of pyrazines from MR include the utilization of new reactants, modification of reaction conditions, and the adoption of emerging techniques like ultrasound. These strategies are vital for promoting the formation of pyrazines or suppressing the MR to minimize the formation of harmful by-products (Yu et al., 2021).
Molecular Interactions with Proteins
The interactions of pyrazine-based compounds, like 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid, with proteins have been extensively studied. Due to their heteroaromatic nature, these compounds uniquely combine the properties of heteroatoms with those of aromatic moieties. This makes them significant in medicinal chemistry, particularly in drug development. The binding interactions of these compounds with protein targets have been systematically analyzed, revealing a complex binding mode involving combinations of several interactions (Juhás & Zítko, 2020).
Applications in Drug Synthesis
The structural flexibility and unique properties of carboxylic acid derivatives, like 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid, make them versatile and essential in drug synthesis. They provide a foundation for synthesizing a variety of value-added chemicals and possess untapped potential in the field of medicine. Their applications range from being used as raw materials for direct drug synthesis to acting as linkers in forming pharmaceutical intermediates (Zhang et al., 2021).
Inhibition of 5-Lipoxygenase
Pyrazine derivatives, including 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid, have been studied for their potential as inhibitors of 5-Lipoxygenase (5-LO). This enzyme is involved in the formation of leukotrienes, which are mediators in inflammatory and allergic reactions. The inhibition of 5-LO is considered crucial in the treatment of conditions like asthma and allergic rhinitis. Recent studies have disclosed novel compounds, including pyrazine derivatives, that show promise as 5-LO inhibitors (Hofmann & Steinhilber, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKRDMBDOQOSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)
